molecular formula C12H16ClN3O5S B15186535 1-((5-Chloro-2-methoxy-4-nitrophenyl)sulfonyl)-4-methylpiperazine CAS No. 97630-21-2

1-((5-Chloro-2-methoxy-4-nitrophenyl)sulfonyl)-4-methylpiperazine

Cat. No.: B15186535
CAS No.: 97630-21-2
M. Wt: 349.79 g/mol
InChI Key: RQXWUQNGOXPJTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-((5-Chloro-2-methoxy-4-nitrophenyl)sulfonyl)-4-methylpiperazine is a chemical compound known for its diverse applications in scientific research and industry. It is characterized by the presence of a piperazine ring substituted with a sulfonyl group attached to a chlorinated, methoxylated, and nitrated phenyl ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-((5-Chloro-2-methoxy-4-nitrophenyl)sulfonyl)-4-methylpiperazine typically involves the following steps:

    Nitration: The starting material, 5-chloro-2-methoxyphenol, undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid to form 5-chloro-2-methoxy-4-nitrophenol.

    Sulfonylation: The nitrated compound is then subjected to sulfonylation using chlorosulfonic acid to introduce the sulfonyl group, resulting in 5-chloro-2-methoxy-4-nitrophenylsulfonyl chloride.

    Piperazine Substitution: Finally, the sulfonyl chloride derivative reacts with 4-methylpiperazine under basic conditions to yield the target compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, often utilizing continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and purity while minimizing by-products.

Chemical Reactions Analysis

Types of Reactions: 1-((5-Chloro-2-methoxy-4-nitrophenyl)sulfonyl)-4-methylpiperazine undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the sulfonyl group.

    Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.

Common Reagents and Conditions:

    Reduction: Hydrogen gas, palladium on carbon catalyst.

    Substitution: Nucleophiles such as amines or thiols, basic conditions.

    Oxidation: Potassium permanganate, acidic or neutral conditions.

Major Products Formed:

    Reduction: 1-((5-Chloro-2-methoxy-4-aminophenyl)sulfonyl)-4-methylpiperazine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: 1-((5-Chloro-2-hydroxy-4-nitrophenyl)sulfonyl)-4-methylpiperazine.

Scientific Research Applications

1-((5-Chloro-2-methoxy-4-nitrophenyl)sulfonyl)-4-methylpiperazine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-((5-Chloro-2-methoxy-4-nitrophenyl)sulfonyl)-4-methylpiperazine involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.

Comparison with Similar Compounds

    1-((5-Chloro-2-methoxy-4-nitrophenyl)sulfonyl)-4-ethylpiperazine: Similar structure but with an ethyl group instead of a methyl group.

    1-((5-Chloro-2-methoxy-4-nitrophenyl)sulfonyl)-4-phenylpiperazine: Contains a phenyl group instead of a methyl group.

Uniqueness: 1-((5-Chloro-2-methoxy-4-nitrophenyl)sulfonyl)-4-methylpiperazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methyl group on the piperazine ring influences its reactivity and interaction with molecular targets, making it a valuable compound for various applications.

Properties

CAS No.

97630-21-2

Molecular Formula

C12H16ClN3O5S

Molecular Weight

349.79 g/mol

IUPAC Name

1-(5-chloro-2-methoxy-4-nitrophenyl)sulfonyl-4-methylpiperazine

InChI

InChI=1S/C12H16ClN3O5S/c1-14-3-5-15(6-4-14)22(19,20)12-7-9(13)10(16(17)18)8-11(12)21-2/h7-8H,3-6H2,1-2H3

InChI Key

RQXWUQNGOXPJTP-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)S(=O)(=O)C2=C(C=C(C(=C2)Cl)[N+](=O)[O-])OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.